molecular formula C13H15BrN4S B12231631 1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B12231631
M. Wt: 339.26 g/mol
InChI Key: VEPDLJAJOPCLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromophenyl group and a thiadiazole ring in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.

    Piperazine Coupling: The final step involves coupling the bromophenyl and thiadiazole moieties with piperazine under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl and thiadiazole moieties may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine: Contains a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine: Has a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine may confer unique properties, such as increased lipophilicity and potential for specific biological interactions, compared to its analogs with different substituents.

Properties

Molecular Formula

C13H15BrN4S

Molecular Weight

339.26 g/mol

IUPAC Name

5-[4-(4-bromophenyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C13H15BrN4S/c1-10-15-13(19-16-10)18-8-6-17(7-9-18)12-4-2-11(14)3-5-12/h2-5H,6-9H2,1H3

InChI Key

VEPDLJAJOPCLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.